ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate
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Overview
Description
Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate is a complex organic compound that features a combination of triazole, pyridazine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the pyridazine moiety. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, such as copper(I) salts, and solvents like dimethylformamide or acetonitrile. The reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The triazole and pyridazine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, particularly at the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological targets.
Coordination Chemistry: The compound can act as a ligand, forming complexes with various metals, which are studied for their catalytic and electronic properties.
Materials Science: It is used in the development of new materials, such as polymers and dendrimers, due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. The triazole and pyridazine rings are crucial for binding to these targets, often through hydrogen bonding and π-π interactions. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and are known for their biological activities.
Pyridazine Derivatives: Compounds with the pyridazine ring are studied for their pharmacological properties.
Benzoate Esters: These esters are common in various chemical applications, including as intermediates in organic synthesis.
Uniqueness
Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate is unique due to the combination of these three moieties, which provides a versatile scaffold for various applications. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in research .
Properties
IUPAC Name |
ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-2-25-16(24)11-5-3-4-6-12(11)19-15(23)13-7-8-14(21-20-13)22-10-17-9-18-22/h3-10H,2H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGRFXGWQDSHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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